2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one
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Overview
Description
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one is an organic compound with the molecular formula C18H30O and a molecular weight of 262.430 g/mol . This compound is characterized by its complex structure, which includes a cyclohexanone ring substituted with a methyl group and an octahydro-4,7-dimethyl-1H-inden-5-yl group
Preparation Methods
The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexanone ring and the indenyl group.
Cyclohexanone Formation: The cyclohexanone ring is typically synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Indenyl Group Addition: The indenyl group is introduced through a series of reactions involving the reduction of indanone derivatives followed by alkylation with methyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one can be compared with similar compounds such as:
Cyclohexanone Derivatives: Compounds like 2-methylcyclohexanone and 4-methylcyclohexanone share structural similarities but differ in their substitution patterns and chemical properties.
Indenyl Derivatives: Compounds like 4,7-dimethylindanone and 4,7-dimethylindene have similar indenyl groups but differ in their overall structure and reactivity.
Properties
CAS No. |
94713-18-5 |
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Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C18H30O/c1-11-10-17(13(3)16-6-4-5-15(11)16)14-7-8-18(19)12(2)9-14/h11-17H,4-10H2,1-3H3 |
InChI Key |
HESUAYWGYLKVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2C1CCC2)C)C3CCC(=O)C(C3)C |
Origin of Product |
United States |
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